5-Phenyl-1,3,4-thiadiazole-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

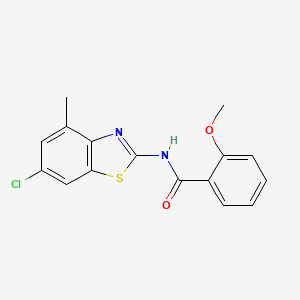

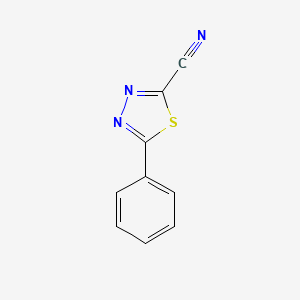

5-Phenyl-1,3,4-thiadiazole-2-carbonitrile is a chemical compound that belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are organoheterocyclic compounds containing a ring of three nitrogen atoms, one sulfur atom, and one carbon atom .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, which includes this compound, often involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The synthesized compounds are then subjected to in silico studies using Discovery studio software and evaluated for their anticancer activity .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing three nitrogen atoms, one sulfur atom, and one carbon atom .Scientific Research Applications

Anticancer Research

5-Phenyl-1,3,4-thiadiazole derivatives have been investigated for their potential in anticancer therapy. A study reported the synthesis of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo[3,2-α]pyrimidine-6-carbonitrile derivatives, showing promising in-vitro anticancer activities against human tumor cell lines, including MCF-7, K562, HeLa, and PC-3 cancer cell lines. Docking studies indicated good binding in the active site of thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells (Tiwari et al., 2016).

Antimicrobial Activity

Certain 5-phenyl-1,3,4-thiadiazole derivatives have shown significant antimicrobial properties. Research highlighted the synthesis of novel 7-substituted derivatives of 7-(methylthio)-5-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-b]pyrimidine-6-carbonitrile, which were screened for antimicrobial activity. The presence of the thiadiazole ring is a key factor in its antimicrobial efficacy (Angulwar et al., 2019).

Corrosion Inhibition

Research has also explored the use of phenyl-substituted amino thiadiazoles as corrosion inhibitors. A study involving derivatives like 5-phenyl-2-amino-1,3,4-thiadiazole showed these compounds' effectiveness in inhibiting copper corrosion in acidic environments. The findings suggest potential applications in protecting metals from corrosion, especially in industrial settings (Tang et al., 2009).

Development of New Heterocycles

1,3,4-thiadiazole derivatives are used in synthesizing new heterocyclic compounds with potential biological activities. Studies focus on synthesizing and characterizing these derivatives, exploring their potential applications in various biological and pharmacological fields. The structural versatility of thiadiazoles makes them a valuable scaffold for medicinal chemistry (Gomaa et al., 2017).

Spectroscopic and Theoretical Studies

Thiadiazole derivatives are also of interest in spectroscopic and theoretical studies, particularly in understanding fluorescence effects and biological activities. Research in this area aims to provide insights into the molecular properties of these compounds and their interactions with biological systems (Budziak et al., 2019).

Mechanism of Action

Target of Action

The primary target of 5-Phenyl-1,3,4-thiadiazole-2-carbonitrile is the Src Homology 2 Domain-Containing Protein Tyrosine Phosphatase 1 (SHP1) . SHP1 is a convergent node for oncogenic cell-signaling cascades and represents a potential target for drug development in cancer treatment .

Mode of Action

This compound interacts with SHP1, inhibiting its activity . This inhibition disrupts the oncogenic cell-signaling cascades that SHP1 is involved in, potentially impeding the proliferation of cancer cells .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in oncogenic cell-signaling . By inhibiting SHP1, this compound disrupts these pathways, which may lead to a decrease in the proliferation of cancer cells .

Result of Action

The representative compound of this compound exhibited SHP1 inhibitory activity with an IC50 of (1.33±0.16) μmol/L . It showed about 2-fold selectivity for SHP1 over SHP2, and had no detectable activity against PTP1B and TCPTP . This suggests that the compound could have potential as a novel scaffold to develop new SHP1 inhibitors .

Future Directions

The future directions for the research and development of 5-Phenyl-1,3,4-thiadiazole-2-carbonitrile and related compounds could involve further exploration of their biological activities, such as their potential anticancer properties . Additionally, the development of new synthetic methodologies for azo dye derivatives, which include 1,3,4-thiadiazole derivatives, is an area of ongoing research .

Biochemical Analysis

Biochemical Properties

5-Phenyl-1,3,4-thiadiazole-2-carbonitrile has been found to interact with the Src Homology 2 Domain-Containing Protein Tyrosine Phosphatase 1 (SHP1), an enzyme that plays a crucial role in oncogenic cell-signaling cascades . The compound acts as an inhibitor of SHP1, exhibiting inhibitory activity with an IC50 of approximately 1.33±0.16 μmol/L . This interaction suggests that this compound could potentially be used in the development of new drugs for cancer treatment .

Cellular Effects

While specific studies on the cellular effects of this compound are limited, related compounds have shown significant effects on various types of cells. For instance, some 1,3,4-thiadiazole derivatives have demonstrated anticancer activity against MDA-MB-232 and MCF-7 cell lines . It is plausible that this compound may have similar effects on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the SHP1 enzyme . The compound binds to the active site of the enzyme, inhibiting its activity . This inhibition can disrupt the cell-signaling cascades that the enzyme is involved in, potentially leading to the suppression of oncogenic activity .

Metabolic Pathways

Given its interaction with the SHP1 enzyme, it is likely that the compound could influence pathways related to cell signaling .

Properties

IUPAC Name |

5-phenyl-1,3,4-thiadiazole-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3S/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZAZAADJISYHGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Fluorophenyl)-2,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B2785770.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid](/img/structure/B2785771.png)

![2-(5-Azaspiro[3.4]octan-8-yl)acetic acid;hydrochloride](/img/structure/B2785773.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetamide](/img/structure/B2785777.png)

![(3E)-3-{[(2,4-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2785778.png)

![3-(Benzenesulfonyl)-5-(4-methylpiperidin-1-yl)triazolo[1,5-a]quinazoline](/img/structure/B2785783.png)

![(2Z,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B2785784.png)